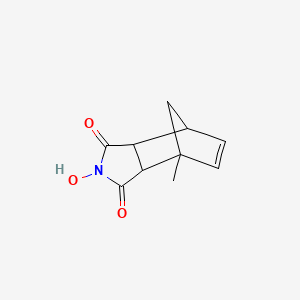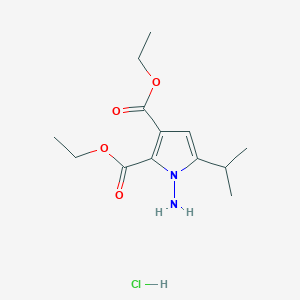
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C9H13N3O3 It is characterized by the presence of a nitropyridine ring attached to an ethanamine moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine typically involves the reaction of 6-nitropyridin-3-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is then heated to a suitable temperature to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: N,N-Dimethyl-2-((6-aminopyridin-3-yl)oxy)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitropyridin-3-ol and N,N-dimethylethanolamine.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3-nitropyridin-2-amine
- N,N-Dimethyl-4-nitropyridin-2-amine
- N,N-Dimethyl-2-nitropyridin-3-amine
Uniqueness
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine is unique due to its specific structural features, such as the ether linkage and the position of the nitro group on the pyridine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H13N3O3 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(6-nitropyridin-3-yl)oxyethanamine |
InChI |
InChI=1S/C9H13N3O3/c1-11(2)5-6-15-8-3-4-9(10-7-8)12(13)14/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
IEGMEDVUGXKOOH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CN=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)

![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
